Atractylon

Overview

Description

Atractylon is a main active component of Atractylodis Rhizoma that exhibits antibacterial, antiviral, anti‑inflammatory, anti‑allergic, anticancer, gastroprotective and neuroprotective activities . It inhibits proliferation, induces apoptosis and blocks invasion in various hepatic cancer cell lines .

Synthesis Analysis

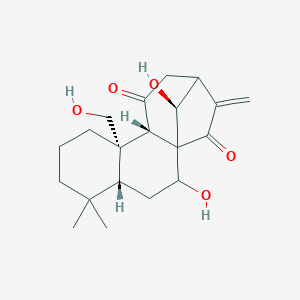

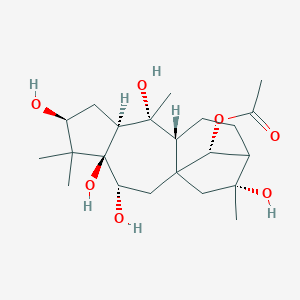

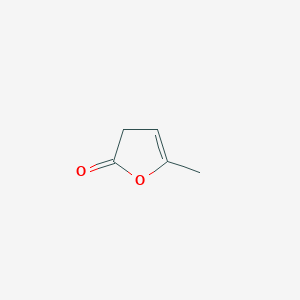

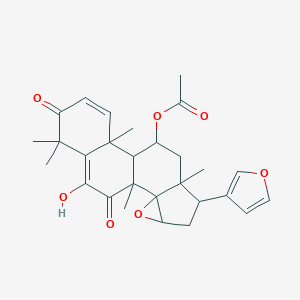

The hydrogen at carbon 7 in Atractylenolide I (ATL I) exhibits high reactivity and can be readily replaced by a hydroxyl group, generating Atractylenolide III (ATL III) .Molecular Structure Analysis

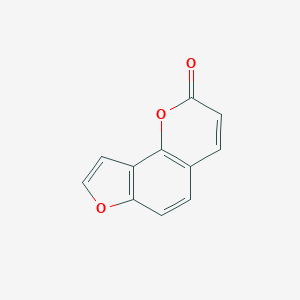

Atractylenolides are members of a class of lactone compounds with remarkable pharmacological activity isolated from Atractylodes macrocephala Koidz, including atractylenolide-I, atractylenolide-II, and atractylenolide-III .Chemical Reactions Analysis

In the Atractylodes lancea plant, six chemical markers were found to positively correlate with both atractylodin and atractylon in the surface layer, while significant negative correlations were found for these markers with hinesol and β-eudesmol .Physical And Chemical Properties Analysis

Atractylon is a water-soluble extract of Cimicifuga foetida . The color of Atractylodes macrocephala rhizoma deepens after storage for 10 days, the water content and chemical composition increase, and some unknown components are detected .Scientific Research Applications

“Atractylon” is a compound found in Atractylodes macrocephala, a traditional Chinese medicine . The principal bioactive constituents of Atractylodes macrocephala are atractylenolides, which include atractylenolide I, II, and III . These compounds have been found to have several pharmacological properties .

-

Anti-inflammatory : Atractylenolides have been found to have anti-inflammatory effects. The TLR4/NF-κB, PI3K/Akt, and MAPK signaling pathways primarily mediate these effects .

-

Anti-cancer : Atractylenolides have demonstrated anti-cancer activity. This activity can be attributed to their influence on the JAK2/STAT3 signaling pathway .

-

Organ-protective effects : Atractylenolides can protect multiple organs by modulating oxidative stress, attenuating the inflammatory response, activating anti-apoptotic signaling pathways, and inhibiting cell apoptosis. These protective effects extend to the heart, liver, lung, kidney, stomach, intestine, and nervous system .

-

Neuroprotection : Atractylenolides have shown neuroprotective activities .

-

Regulation of blood glucose and lipids : Atractylenolides have been found to regulate blood glucose and lipids .

-

Anti-platelet and anti-osteoporosis effects : Atractylenolides have demonstrated anti-platelet and anti-osteoporosis effects .

-

In vitro production : Atractylon and β-eudesmol, the main bioactive compounds of Atractylodes chinensis, can be produced in vitro. This is achieved by establishing an adventitious root culture system of A. chinensis . The study optimized the main parameters in the adventitious root induction and suspension cultures to maximize the culture efficiency . This work provides a new possibility for the industrial production of A. chinensis pharmaceuticals without relying on wild resources or field cultivation .

-

Treatment of gastric disorders : Atractylodes chinensis, which contains atractylon and β-eudesmol, is widely used for the treatment of gastric disorders .

-

Treatment of diarrhea and rheumatic diseases : Atractylodes chinensis is also traditionally used in East Asian countries for the treatment of diarrhea and rheumatic diseases .

-

Hepatitis treatment : Atractylodes chinensis has been traditionally used for the treatment of hepatitis .

-

Anti-allergic : Atractylon and β-eudesmol have anti-allergic properties .

-

Anti-angiogenic : Atractylon and β-eudesmol have anti-angiogenic properties .

-

Gastroprotective : Atractylon and β-eudesmol, the main bioactive compounds of Atractylodes chinensis, have gastroprotective activities .

-

Anti-viral : These compounds also exhibit anti-viral properties .

-

Adventitious root culture : A study has established an adventitious root culture system of Atractylodes chinensis for in vitro production of atractylon and β-eudesmol . This work provides a new possibility for the industrial production of A. chinensis pharmaceuticals without relying on wild resources or field cultivation .

-

Treatment of rheumatic diseases : Atractylodes chinensis is traditionally used in East Asian countries for the treatment of rheumatic diseases .

-

Treatment of hepatitis : Atractylodes chinensis has been traditionally used for the treatment of hepatitis .

-

Neuroprotective : Atractylon and β-eudesmol have neuroprotective activities .

Future Directions

Atractylenolides may emerge as clinically relevant multi-organ protective agents in the future . Atractylenolide I and III demonstrate potent anti-inflammatory and organ-protective properties, whereas the effects of atractylenolide II are infrequently reported . This suggests a need for further clinical research on the anti-cancer, anti-inflammatory, and neuroprotective effects of atractylenolides .

properties

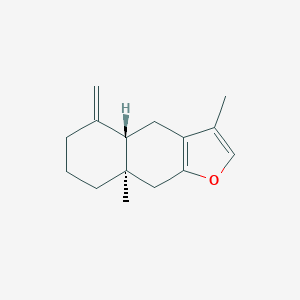

IUPAC Name |

(4aS,8aR)-3,8a-dimethyl-5-methylidene-4,4a,6,7,8,9-hexahydrobenzo[f][1]benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O/c1-10-5-4-6-15(3)8-14-12(7-13(10)15)11(2)9-16-14/h9,13H,1,4-8H2,2-3H3/t13-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYPSVDGIQAOBAD-DZGCQCFKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC2=C1CC3C(=C)CCCC3(C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=COC2=C1C[C@H]3C(=C)CCC[C@@]3(C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50220170 | |

| Record name | Atractylon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50220170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Atractylon | |

CAS RN |

6989-21-5 | |

| Record name | Atractylon | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6989-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Atractylon | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006989215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Atractylon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50220170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.